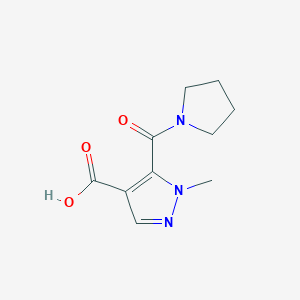

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid

Description

1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative functionalized with a pyrrolidine carbonyl group at the 5-position and a carboxylic acid at the 4-position. Pyrazole-carboxylic acids are widely studied for their antimicrobial, antibiofilm, and enzyme-inhibitory properties, as seen in related compounds .

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

1-methyl-5-(pyrrolidine-1-carbonyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H13N3O3/c1-12-8(7(6-11-12)10(15)16)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16) |

InChI Key |

YGEXWGLESSSPRY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, synthetic routes, and biological activities:

Structural and Functional Analysis

This group may improve pharmacokinetics compared to rigid aromatic substituents (e.g., nitrobenzamido in compound 30) . This compound is a versatile intermediate for fluorinated drug candidates . Amide Linkages (e.g., 4-Aminobenzamido): Compounds like 31 exhibit antibiofilm activity against Candida albicans, likely due to hydrogen bonding between the amide NH and microbial cell wall components .

Synthetic Pathways Ester Hydrolysis: Most analogs (e.g., compounds 30, 31) are synthesized via hydrolysis of ethyl esters (e.g., ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate) using NaOH, followed by HCl acidification . Acylation Reactions: The pyrrolidin-1-ylcarbonyl group may be introduced via reaction with pyrrolidine-1-carbonyl chloride under reflux conditions, similar to the synthesis of phenoxyacetamido derivatives (34d) .

Biological Performance

- Antibiofilm Activity : Compounds with amide-linked aromatic groups (e.g., 34d, 31) show moderate to strong activity against Candida albicans biofilms, with IC₅₀ values in the micromolar range .

- Enzyme Inhibition : The pyrazole-carboxylic acid scaffold is critical for xanthine oxidase inhibition, as seen in Y-700, where the carboxylic acid group chelates the molybdenum center of the enzyme .

Biological Activity

1-Methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1006455-16-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

- IUPAC Name : 1-methyl-5-(pyrrolidine-1-carbonyl)pyrazole-4-carboxylic acid

- Molecular Formula : C10H13N3O3

- Molecular Weight : 223.23 g/mol

- Canonical SMILES : CN1C(=C(C=N1)C(=O)O)C(=O)N2CCCC2

- InChI Key : YGEXWGLESSSPRY-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections detail specific areas of activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

- Mechanisms of Action : Pyrazoles have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. The presence of a pyrrolidine moiety enhances the anticancer efficacy of these compounds .

- Case Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Certain compounds demonstrated synergistic effects when combined with doxorubicin, suggesting potential for improved therapeutic strategies in resistant cancer subtypes .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties:

- Research Findings : One study reported that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been documented across various studies:

- Antibacterial Effects : A series of pyrazole derivatives were tested against bacterial strains like E. coli and S. aureus. Modifications in the molecular structure significantly influenced antibacterial activity, with certain derivatives showing promising results comparable to standard antibiotics .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.